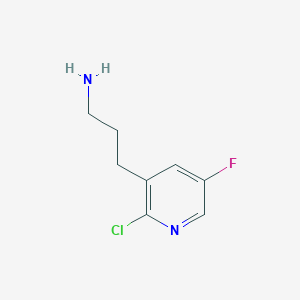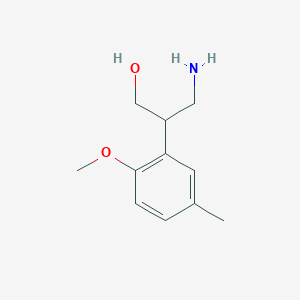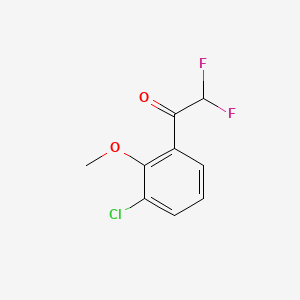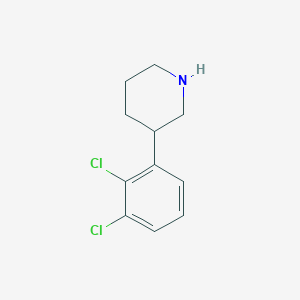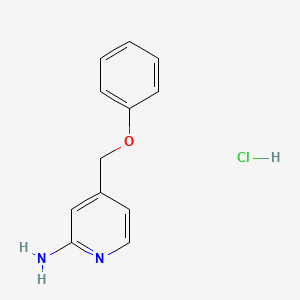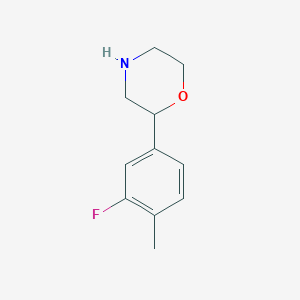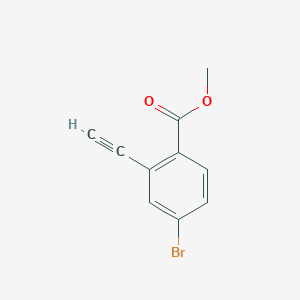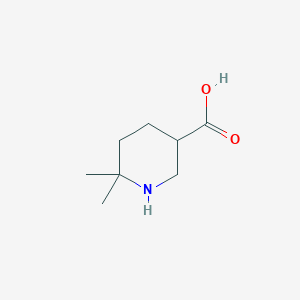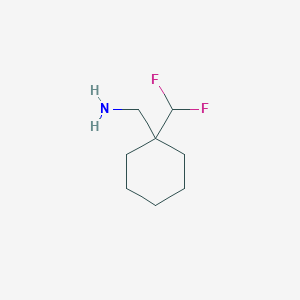
(1-(Difluoromethyl)cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Difluoromethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C8H15F2N It is a derivative of cyclohexylmethanamine, where two hydrogen atoms on the cyclohexyl ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)cyclohexyl)methanamine typically involves the introduction of the difluoromethyl group into the cyclohexylmethanamine structure. One common method is the difluoromethylation of cyclohexylmethanamine using difluoromethylating agents such as ClCF2H. This reaction can be carried out under various conditions, including the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cyclohexylmethanamine substrate. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(Difluoromethyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclohexylmethanamine derivatives .
Scientific Research Applications
(1-(Difluoromethyl)cyclohexyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological activity.
Industry: The compound can be used in the production of materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of (1-(Difluoromethyl)cyclohexyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in modulation of biological pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Difluoromethyl)cyclohexyl)methanamine: A similar compound with the difluoromethyl group at a different position on the cyclohexyl ring.
(1-(Trifluoromethyl)cyclohexyl)methanamine: A related compound with an additional fluorine atom in the trifluoromethyl group.
Uniqueness
(1-(Difluoromethyl)cyclohexyl)methanamine is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural feature can impart distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H15F2N |
|---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
[1-(difluoromethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H15F2N/c9-7(10)8(6-11)4-2-1-3-5-8/h7H,1-6,11H2 |
InChI Key |
MBHPXSSKVSFKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
